molecular formula C45H36N12O8S6 B12093083 2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide

2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide

Cat. No.: B12093083
M. Wt: 1065.2 g/mol
InChI Key: HDIBXBPXKFCYRN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. Its unique structure, which includes a fused pyridine and pyrrole ring system, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0-25°C.

    Substitution: Alkyl halides, acyl chlorides; solvent: acetonitrile; temperature: reflux.

Major Products:

    Oxidation: N-oxides of the parent compound.

    Reduction: Fully saturated analogs.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting FGFRs, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of the carboxylic acid and hydrochloride functionalities. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C45H36N12O8S6

Molecular Weight

1065.2 g/mol

IUPAC Name

2-[35-(4-formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide

InChI

InChI=1S/C45H36N12O8S6/c1-18-29(59)11-57-34(18)44-53-28(17-70-44)41-50-25(14-68-41)32-22(8-9-23(48-32)40-47-21(12-58)13-66-40)39-51-26(15-67-39)36(62)49-24(10-30(46)60)42-55-31(19(2)71-42)38(64)54-33(35(61)20-6-4-3-5-7-20)43-52-27(16-69-43)37(63)56-45(57)65/h3-9,12-18,24,29,33-35,59,61H,10-11H2,1-2H3,(H2,46,60)(H,49,62)(H,54,64)(H,56,63,65)

InChI Key

HDIBXBPXKFCYRN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN2C1C3=NC(=CS3)C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C=O)C7=NC(=CS7)C(=O)NC(C8=NC(=C(S8)C)C(=O)NC(C9=NC(=CS9)C(=O)NC2=O)C(C1=CC=CC=C1)O)CC(=O)N)O

Origin of Product

United States

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